molecular formula C10H12O2 B2942581 3-(Cyclopropylmethoxy)phenol CAS No. 1154342-71-8

3-(Cyclopropylmethoxy)phenol

Cat. No.: B2942581
CAS No.: 1154342-71-8
M. Wt: 164.204
InChI Key: MJQYPQNJNKPRNU-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)phenol is a phenolic compound with the molecular formula C10H12O2. It is characterized by the presence of a cyclopropylmethoxy group attached to the phenol ring.

Safety and Hazards

Phenols, including 3-(Cyclopropylmethoxy)phenol, are toxic if swallowed, in contact with skin, or if inhaled . They cause severe skin burns and eye damage, and are suspected of causing genetic defects . They may cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure .

Future Directions

Phenolic compounds, including 3-(Cyclopropylmethoxy)phenol, exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Synthetic routes such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation may increase the antimicrobial activity of compounds and reduce minimal concentrations needed .

Biochemical Analysis

Biochemical Properties

3-(Cyclopropylmethoxy)phenol inhibits the uptake of glucose by cells This interaction with glucose transporters in the cell membrane can affect various biochemical reactions, particularly those involved in energy metabolism

Cellular Effects

The inhibition of glucose uptake by this compound can have profound effects on cell function. It can influence cell signaling pathways related to glucose metabolism, affect gene expression related to energy production, and disrupt cellular metabolism by reducing the availability of glucose for glycolysis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with glucose transporters on the cell membrane. By binding to these transporters, it prevents the entry of glucose into the cell. This can lead to changes in gene expression, enzyme activity, and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its lipophilic nature, as indicated by its logP value . It may interact with various transporters or binding proteins, affecting its localization or accumulation within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)phenol typically involves the reaction of cyclopropylmethanol with phenol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cyclopropylmethanol is reacted with phenol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Comparison with Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    Cyclopropylmethanol: A compound with a cyclopropyl group attached to a methanol molecule.

    Methoxyphenol: Compounds with a methoxy group attached to the phenol ring.

Uniqueness: 3-(Cyclopropylmethoxy)phenol is unique due to the presence of both a cyclopropylmethoxy group and a phenolic hydroxyl group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(cyclopropylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQYPQNJNKPRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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